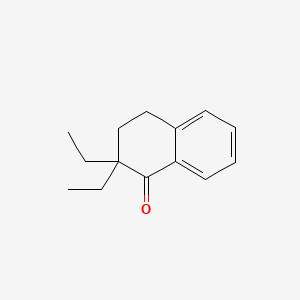

2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one

Description

2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one is a substituted tetralone derivative characterized by two ethyl groups at the C2 position of the dihydronaphthalenone scaffold. The diethyl substituents likely enhance lipophilicity and steric bulk, influencing its chemical reactivity, physical properties, and biological interactions compared to other DHN derivatives.

Properties

Molecular Formula |

C14H18O |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

2,2-diethyl-3,4-dihydronaphthalen-1-one |

InChI |

InChI=1S/C14H18O/c1-3-14(4-2)10-9-11-7-5-6-8-12(11)13(14)15/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

WULYFDAAVWLVCN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC2=CC=CC=C2C1=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and ethylating agents.

Ethylation: The naphthalene derivative undergoes ethylation at the second carbon atom using ethylating agents like diethyl sulfate or ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Cyclization: The ethylated intermediate is then subjected to cyclization reactions to form the dihydronaphthalene ring system. This step often involves the use of Lewis acids like aluminum chloride or boron trifluoride.

Oxidation: The final step involves the oxidation of the intermediate to introduce the ketone functional group at the first carbon atom. Common oxidizing agents include chromium trioxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,2-Diethyl-3,4-dihydronaphthalen-1-ol.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

The major products formed from these reactions include oxidized derivatives (carboxylic acids), reduced derivatives (alcohols), and substituted derivatives with various functional groups.

Scientific Research Applications

2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural and Substituent Variations

The DHN scaffold is highly modifiable, with substituents at positions C2, C3, C4, and C7 significantly altering compound behavior. Below is a comparative analysis of key derivatives:

Table 1: Comparative Overview of DHN Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Enhance electrophilicity, facilitating interactions with biological targets (e.g., NF-κB inhibition in neuroinflammation) . Methoxy/Hydroxy Groups: Improve solubility and hydrogen-bonding capacity, critical for anti-inflammatory and antioxidant activities .

Synthetic Accessibility :

- Claisen-Schmidt Condensation : Widely used for α,β-unsaturated ketones (e.g., benzylidene derivatives) .

- Halogenation : Introduces reactive sites for further functionalization (e.g., 2,2,7-Trichloro-DHN) .

Structural and Conformational Differences: Non-Planar Structures: Derivatives like E-7-fluoro-2-(trifluoromethyl-benzylidene)-DHN exhibit dihedral angles (~69.5°) between substituents, reducing coplanarity and altering binding modes . Crystallographic Stability: Methoxy and benzylidene derivatives often form stable crystals, aiding in structural characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.